molecular formula C16H14ClN5O B2576956 2-chloro-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide CAS No. 1428348-17-7

2-chloro-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide

Cat. No.: B2576956
CAS No.: 1428348-17-7
M. Wt: 327.77
InChI Key: IXSCNQODUCGQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide is a synthetic organic compound that features a complex structure with a pyrazole ring, a pyrimidine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. One common method involves the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole . This intermediate is then reacted with a suitable pyrimidine derivative under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

    Coupling: Palladium catalysts and boron reagents.

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2-chloro-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide is unique due to its specific combination of pyrazole, pyrimidine, and benzamide moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O/c1-10-7-11(2)22(21-10)15-8-14(18-9-19-15)20-16(23)12-5-3-4-6-13(12)17/h3-9H,1-2H3,(H,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSCNQODUCGQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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